2,4,5-Trifluoro-3-methylbenzamide
Description
Properties
CAS No. |
112822-84-1 |
|---|---|
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-methylbenzamide |
InChI |
InChI=1S/C8H6F3NO/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H2,12,13) |
InChI Key |
FAHOHDHMFSGTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Trifluoromethyl Groups : The trifluoromethyl (CF₃) groups in 3,5-bis(trifluoromethyl)benzamide impart greater electron-withdrawing effects and steric bulk compared to the fluorine atoms in this compound. This difference may enhance oxidative stability but reduce solubility in polar solvents.
- In contrast, trimethacarb relies on methyl groups for lipophilicity, favoring pesticidal activity through membrane penetration.
- Hybrid Substituents : Triflusulfuron methyl ester combines CF₃ and CH₃ groups on a sulfonylurea scaffold, suggesting that mixed substituent strategies balance electronic and steric effects for herbicide activity.
Inferred Physicochemical Properties
| Property | This compound | 3,5-Bis(trifluoromethyl)benzamide | Trimethacarb |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215 (calculated) | ~303 (calculated) | ~222 (reported) |
| Lipophilicity (LogP) | Moderate (predicted: ~2.5) | High (predicted: ~3.8) | Moderate (~2.1) |
| Solubility | Low in water, moderate in organic solvents | Very low in water | Moderate in organic solvents |
Rationale :
- The three fluorine atoms in this compound increase lipophilicity relative to non-fluorinated benzamides but less so than CF₃-containing analogs .
- Trimethacarb’s methylcarbamate group enhances solubility in lipid-rich environments, aligning with its role as a contact pesticide .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the activation of the carboxylic acid group using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a potent coupling reagent. In a tetrahydrofuran (THF) solvent system, HATU mediates the formation of an active acyloxyphosphonium intermediate, which reacts with ammonium chloride in the presence of N,N-diisopropylethylamine (DIPEA) to yield the target amide.
Key Steps:
-
Activation: 2,4,5-Trifluoro-3-methylbenzoic acid (0.725 g, 4.14 mmol) is dissolved in THF (15 mL).
-
Coupling: HATU (1.73 g, 4.55 mmol) and DIPEA (1.45 mL, 8.28 mmol) are added under stirring, followed by ammonium chloride (0.332 g, 6.21 mmol).
-
Reaction: The mixture is stirred at room temperature for 16 hours.
-
Workup: The product is isolated via aqueous extraction and purified by recrystallization.
Outcome:
-
Yield: 85%
-
Purity: >95% (HPLC)
-
Key Advantage: Avoids toxic reagents like thionyl chloride or excess amines, aligning with green chemistry principles.
Catalytic and Process Optimization
Solvent and Reagent Selection
The choice of solvent (THF) in the direct amidation method ensures solubility of both the carboxylic acid and coupling agent. Polar aprotic solvents like DMF or DMSO could enhance reaction rates but may complicate purification.
Scalability and Industrial Feasibility
The HATU-mediated method, while efficient, faces cost barriers due to HATU’s expense (~$50/g). Alternatives like EDCI/HOBt or T3P® may offer cost savings at scale, though yields must be validated.
Data Table: Summary of Synthetic Methods
Q & A
Basic: What is a standard synthetic route for preparing 2,4,5-Trifluoro-3-methylbenzamide?
A common method involves hydrolysis of 2,4,5-trifluoro-3-methylbenzonitrile under acidic conditions. For example, heating the nitrile precursor with concentrated sulfuric acid at 90–100°C for 1 hour yields the benzamide derivative . This reaction proceeds via nucleophilic attack of water on the nitrile group, facilitated by the strong acid. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and purify the product via recrystallization or column chromatography.
Basic: How can researchers confirm the structure and purity of this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR can verify substituent positions and fluorine environments. For example, the methyl group at position 3 and fluorine atoms at 2,4,5 positions produce distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak for CHFNO).
- Elemental Analysis : Validates stoichiometry (C, H, N, F content).
Purity is assessed via HPLC with UV detection (λ = 210–254 nm) or differential scanning calorimetry (DSC) to check for melting-point consistency .
Advanced: How do steric and electronic effects of fluorine substituents influence reactivity in downstream derivatization?
The trifluoro-methyl and fluorine groups introduce strong electron-withdrawing effects, activating the benzene ring toward nucleophilic aromatic substitution (NAS) at positions ortho and para to the substituents. However, steric hindrance from the 3-methyl group may limit accessibility for bulky reagents. For example, in amidation or coupling reactions, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) can enhance yields by balancing electronic activation and steric constraints . Computational modeling (e.g., DFT studies) can predict reactive sites and guide experimental design .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Byproducts often arise from incomplete nitrile hydrolysis or over-oxidation. Strategies include:
- Controlled Reaction Conditions : Gradual addition of HSO to avoid localized overheating, which can degrade the nitrile precursor .
- Catalytic Optimization : Transition-metal catalysts (e.g., Cu(I)) in alternative routes (e.g., amidation of carboxylic acids) may reduce side reactions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates like imidates, enabling prompt adjustments .
Advanced: How can computational methods aid in predicting biological activity or solubility of this compound derivatives?
- Molecular Docking : Predicts binding affinity to target proteins (e.g., enzymes with hydrophobic pockets) by modeling interactions between fluorine substituents and active-site residues.
- QSAR Models : Correlate substituent patterns (e.g., logP values influenced by fluorine) with solubility or bioavailability. Tools like COSMO-RS simulate solvent interactions to optimize solubility in polar solvents .
- ADMET Prediction : Software like SwissADME forecasts metabolic stability and toxicity profiles, guiding structural modifications .
Basic: What are common functionalization reactions for this compound?
The amide group can undergo:
- Hydrolysis : Under strong acidic/basic conditions to yield carboxylic acids.
- Reductive Amination : Conversion to secondary amines using NaBH or LiAlH .
- Cross-Coupling : Suzuki-Miyaura reactions at halogenated positions (if introduced) with aryl boronic acids .
Advanced: How do crystallographic techniques resolve structural ambiguities in fluorinated benzamide derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for determining fluorine and methyl group orientations. For example, SHELXPRO can model disordered fluorine atoms and validate bond lengths/angles against expected values for C–F bonds (~1.34 Å) . High-resolution data (d-spacing < 0.8 Å) minimizes errors in electron density maps.
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Fluorine’s high electronegativity interferes with traditional LC-MS detection. Solutions include:
- Derivatization : Converting impurities to volatile analogs for GC-MS analysis.
- Ion-Pair Chromatography : Using perfluoroalkyl acids (e.g., TFA) in the mobile phase to enhance retention and separation .
- NMR with Cryoprobes : Increases sensitivity for detecting sub-1% impurities via NMR .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles due to potential irritancy.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for fluorinated waste .
Advanced: How can researchers design SAR studies for this compound analogs?
- Substituent Variation : Replace fluorine with Cl, Br, or CF to assess electronic effects on bioactivity.
- Positional Isomerism : Synthesize 2,3,5- or 2,4,6-trifluoro isomers to probe steric influences .
- Biological Assays : Pair structural data with enzyme inhibition assays (e.g., IC measurements) to correlate substituent patterns with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
